molecular formula C15H13N3O4S B1392913 Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1261365-63-2

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B1392913
CAS No.: 1261365-63-2
M. Wt: 331.3 g/mol
InChI Key: NENJLLIGIYJWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a pyrrolopyrimidine derivative characterized by a tosyl (p-toluenesulfonyl) group at the 7-position and a methyl carboxylate moiety at the 4-position. The tosyl group enhances stability and modulates solubility, while the ester group at position 4 provides a handle for further chemical modifications. This compound’s structural framework is integral to drug discovery, as evidenced by its relevance in synthesizing intermediates for drugs like Tofacitinib .

Properties

IUPAC Name

methyl 7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENJLLIGIYJWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679102
Record name Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-63-2
Record name Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyrrolo[2,3-d]pyrimidine Core

A common route begins with 4,6-diaminopyrimidine derivatives, which undergo iodination and subsequent cyclization to form the pyrrolo[2,3-d]pyrimidine scaffold. For example, iodination of 4,6-diaminopyrimidine-2-thiol followed by Sonogashira coupling and microwave-assisted base-promoted cyclization has been reported to yield the core intermediate efficiently.

Introduction of the Tosyl Group at N-7

The tosylation at the N-7 position is typically achieved via nucleophilic substitution reactions. The pyrrolo[2,3-d]pyrimidine core bearing a reactive halogen (often iodine at C-5) is treated with tosylates under basic conditions (e.g., cesium carbonate) in polar aprotic solvents such as dimethylformamide (DMF). This step introduces the tosyl group selectively at the nitrogen atom, yielding methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in moderate to good yields (60–75% range).

Installation of the Methyl Ester at the 4-Carboxylate Position

The methyl ester functionality at the 4-carboxylate position can be introduced by reacting the corresponding acid or acid chloride intermediates with methanol under acidic or basic catalysis. Alternatively, esterification can be conducted via nucleophilic substitution of a sulfonyl chloride intermediate with methylamine in aqueous or aqueous-organic solvents, such as water containing 5% N-methylpyrrolidone, in the presence of potassium carbonate at elevated temperatures (~98 °C).

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Iodination of 4,6-diaminopyrimidine N-iodosuccinimide (NIS), solvent, room temperature ~90 Provides iodinated intermediate for further coupling
2 N-7 Tosylation Tosylate reagent, Cs2CO3, DMF, 70 °C, 18 h 60–75 Selective tosylation at N-7 position
3 Esterification Methylamine, aqueous/organic solvent, K2CO3, 98 °C, 12 h ~90 Conversion of sulfonyl chloride intermediate to methyl ester
  • Solvent Selection: Acetonitrile and DMF are preferred solvents for the tosylation and intermediate formation steps due to their polarity and ability to dissolve both organic and inorganic reagents.
  • Base Choice: Potassium carbonate is commonly used as a base in the nucleophilic substitution and esterification steps for its mildness and efficiency.
  • Temperature Control: Elevated temperatures (70–98 °C) are necessary to drive the nucleophilic substitution and esterification reactions to completion.
  • Reaction Time: Extended reaction times (12–18 hours) ensure high conversion and yield of the desired product.
  • Purification: Crude products are typically purified by filtration, washing with alcohols such as methanol or ethanol, and chromatographic techniques including flash chromatography on silica gel.
  • The tosylation step yields methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine derivatives in 60–75% yields, with purity confirmed by NMR and HRMS.
  • Esterification via sulfonyl chloride intermediates achieves yields up to 92%, indicating a highly efficient conversion to the methyl ester.
  • The overall synthetic route is amenable to scale-up due to mild reaction conditions and straightforward purification protocols.
Preparation Step Key Reagents/Conditions Yield (%) Comments
Pyrrolo[2,3-d]pyrimidine core formation Iodination (NIS), Sonogashira coupling, microwave cyclization 70–90 Efficient formation of core scaffold
N-7 Tosylation Tosylate, Cs2CO3, DMF, 70 °C, 18 h 60–75 Selective tosylation, moderate to good yields
Methyl ester formation Methylamine, K2CO3, aqueous-organic solvent, 98 °C, 12 h ~90 High-yield esterification step

The preparation of methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves a multi-step synthetic sequence starting from diaminopyrimidine derivatives, proceeding through iodination, nucleophilic tosylation at N-7, and methyl ester formation at the 4-carboxylate position. The methods employ well-established organic transformations under mild to moderate conditions with good yields and scalability. These protocols are supported by diverse patent literature and peer-reviewed studies, ensuring their reliability and reproducibility for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that modifications to the pyrrolo-pyrimidine framework can yield compounds with enhanced cytotoxic effects against various cancer cell lines .
  • Antiviral Properties : Some studies suggest that this compound may possess antiviral activity, potentially inhibiting viral replication mechanisms. Its ability to act on specific viral targets could make it a candidate for antiviral drug development .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : this compound can be utilized as a building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, facilitating the creation of diverse molecular architectures .
  • Reactions and Transformations : The tosyl group enhances the electrophilicity of the compound, making it an excellent substrate for nucleophilic substitution reactions. This property is particularly useful in synthesizing other derivatives that may have distinct biological activities or physical properties .

Materials Science

In materials science, this compound has potential applications:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to impart specific functionalities. Its chemical stability and reactivity make it suitable for developing smart materials that respond to environmental changes or stimuli .

Case Study 1: Anticancer Activity Assessment

A study conducted on various derivatives of this compound demonstrated its effectiveness against breast cancer cells. The results indicated a dose-dependent reduction in cell viability, suggesting that modifications to enhance potency could lead to promising anticancer agents.

Case Study 2: Synthesis of Novel Derivatives

Researchers synthesized several novel derivatives by modifying the tosyl group and explored their biological activities. One derivative displayed enhanced antiviral activity against influenza viruses, indicating the potential for developing new antiviral therapies based on this scaffold.

Mechanism of Action

The mechanism of action of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell growth and proliferation . This makes it a promising candidate for the development of anticancer drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate H (7), COOCH₃ (4) C₈H₇N₃O₂ 177.16 1095822-17-5 Intermediate for kinase inhibitors; lacks tosyl group, higher solubility in polar solvents
7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Tosyl (7), NH₂ (4) C₁₆H₁₄N₄O₂S 326.38 2173107-06-5 Nucleophilic amine at C4 enables coupling reactions; used in antiviral agent synthesis
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate PhSO₂ (7), Cl (4), COOEt (6) C₁₇H₁₅ClN₃O₄S 400.84 1987286-78-1 Phenylsulfonyl group alters electronic effects; chloro substituent enhances electrophilicity
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Br (5), COOCH₃ (4) C₈H₆BrN₃O₂ 256.06 1638767-47-1 Bromine facilitates cross-coupling reactions; used in fluorescent probes
tert-Butyl 7-(methyl(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-azaspiro[3.5]nonane-2-carboxylate Tosyl (7), spirocyclic amine (4) C₂₇H₃₁N₅O₂S 489.64 N/A Tofacitinib impurity; demonstrates structural complexity for kinase selectivity

Key Structural and Functional Differences

Position 7 Modifications

  • Tosyl vs. Phenylsulfonyl : Tosyl (p-toluenesulfonyl) groups improve metabolic stability compared to phenylsulfonyl analogs due to increased steric bulk and electron-withdrawing effects .
  • Hydrogen vs. Tosyl : The absence of a sulfonyl group (e.g., in Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate) results in higher aqueous solubility but reduced stability under acidic conditions .

Position 4 Functionalization

  • Carboxylate vs. Amine : The methyl carboxylate in the target compound allows hydrolysis to carboxylic acids for prodrug strategies, whereas amines enable direct interactions with biological targets via hydrogen bonding .
  • Chloro vs. Carboxylate : Chloro substituents (e.g., in Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate) enhance electrophilicity, making the compound reactive toward nucleophilic substitution .

Position 5 and 6 Substitutions

  • Bromo vs. Hydrogen : Bromine at position 5 (e.g., Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate) enables Suzuki-Miyaura couplings for diversification, a feature absent in the target compound .

Biological Activity

Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS Number: 1261365-63-2) is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula

  • C : 15
  • H : 13
  • N : 3
  • O : 4
  • S : 1

Physical Properties

  • Molecular Weight : 331.35 g/mol
  • Form : Solid

This compound has been investigated for its inhibitory effects on various protein kinases, specifically focusing on PAK4 (p21-activated kinase 4). PAK4 is implicated in several signaling pathways that contribute to tumor progression. Inhibition of PAK4 can lead to cell cycle arrest and apoptosis in cancer cells.

Inhibitory Activity

Recent studies have shown that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant inhibitory effects on PAK4:

  • Compound 5n : IC50 = 2.7 nM against PAK4.
  • Compound 5o : IC50 = 20.2 nM against PAK4.
    These compounds also demonstrated potent activity against the MV4-11 cell line with IC50 values of 7.8 nM and 38.3 nM respectively, indicating their potential as therapeutic agents for cancer treatment .

Study on PAK4 Inhibition

In a study published in Elsevier, researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their biological activity as PAK4 inhibitors. The lead compound (5n) was found to induce cell apoptosis and arrest MV4-11 cells at the G0/G1 phase. The molecular mechanism involved regulation of PAK4 phosphorylation and binding through hydrogen bonding interactions .

Comparative Biological Activity

A comparative analysis was conducted to assess the biological activity of various pyrrolo[2,3-d]pyrimidine derivatives:

CompoundTarget KinaseIC50 (nM)Cell LineMechanism
5nPAK42.7MV4-11Apoptosis induction
5oPAK420.2MV4-11Cell cycle arrest

This table illustrates the promising activity of these compounds as potential therapeutic agents targeting specific kinases involved in cancer progression.

Q & A

Basic: What are the common synthetic routes for Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives with amines. For example, reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.3 mmol) with tosyl-protected amines in isopropanol with concentrated HCl (3 drops) under reflux (12–48 hours) yields the target compound . Key factors affecting yield include:

  • Amine reactivity : Bulky or electron-deficient amines may require extended reflux times (up to 48 hours) .
  • Solvent choice : Isopropanol is preferred for solubility, but methanol or ethanol can be used for recrystallization to improve purity .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether gradients) or aqueous workup (NH₄OH neutralization followed by CHCl₃ extraction) enhances purity .

Advanced: How can researchers optimize the synthesis of Methyl 7-tosyl derivatives to improve purity and yield for large-scale applications?

Methodological Answer:
Optimization strategies include:

  • Stoichiometric adjustments : Using 3 equivalents of amine ensures complete substitution of the 4-chloro group, minimizing unreacted starting material .
  • Reaction monitoring : TLC or HPLC analysis at 12-hour intervals helps identify incomplete reactions, allowing adjustments to reflux duration .
  • Recrystallization : Methanol or ethanol recrystallization removes impurities, with yields improving from 27% to 86% depending on substituent solubility .
  • Catalyst screening : Introducing mild Lewis acids (e.g., ZnCl₂) could accelerate substitution, though this requires empirical testing .

Basic: What spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR :
    • The tosyl group (SO₂C₆H₄CH₃) appears as a singlet at δ ~2.4 ppm (CH₃) and aromatic protons at δ ~7.3–7.8 ppm .
    • The pyrrolo[2,3-d]pyrimidine core shows NH signals at δ ~11.7 ppm (H-7) and aromatic protons at δ ~6.7–8.3 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, C₁₂H₁₁N₄ derivatives show m/z 211.0978 .
  • X-ray crystallography : Resolves spatial arrangements, as seen in spirocyclic derivatives (e.g., 5-azaspiro[2.4]heptane scaffolds) .

Advanced: What strategies are employed to enhance the selectivity of kinase inhibitors derived from Methyl 7-tosyl-pyrrolopyrimidine scaffolds?

Methodological Answer:

  • Spirocyclic modifications : Introducing 5-azaspiro[2.4]heptane groups (e.g., in JAK1 inhibitors) increases selectivity over JAK2 (IC₅₀ ratio: 48:1) by altering binding pocket interactions .
  • Substituent tuning : Fluorine or methyl groups at the 5-position improve kinase binding affinity. For example, 5-ethyl derivatives show potent EGFR inhibition (IC₅₀ <10 nM) .
  • Molecular docking : Virtual screening against kinase ATP-binding pockets (e.g., EGFR, VEGFR2) identifies optimal substituents for selectivity .

Data Contradiction: How should discrepancies in reported synthetic yields of pyrrolo[2,3-d]pyrimidine derivatives be addressed?

Methodological Answer:

  • Reproducibility checks : Verify reaction setup (e.g., inert atmosphere, reflux condenser efficiency) to rule out experimental variability .
  • Amine reactivity analysis : Electron-rich amines (e.g., aniline derivatives) yield higher (86%) due to faster substitution, while bulky amines (e.g., tert-butyl) require longer reflux, reducing yields to 16% .
  • Impurity profiling : LC-MS or ¹H NMR identifies byproducts (e.g., unreacted 4-chloro intermediates), guiding purification adjustments .

Biochemical Application: What in vitro assays are used to evaluate the kinase inhibitory activity of compounds based on Methyl 7-tosyl-pyrrolopyrimidine?

Methodological Answer:

  • Kinase inhibition assays : Measure IC₅₀ values using ADP-Glo™ or fluorescence polarization for kinases like JAK1, JAK2, and EGFR .
  • Cellular proliferation assays : Test compounds in cancer cell lines (e.g., HeLa, A549) to correlate kinase inhibition with anti-proliferative effects .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects, ensuring >50-fold selectivity for therapeutic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.